molecular formula C20H24N2O B12679459 Phenoxazine, 10-(3-piperidinopropyl)- CAS No. 95554-67-9

Phenoxazine, 10-(3-piperidinopropyl)-

Cat. No.: B12679459
CAS No.: 95554-67-9
M. Wt: 308.4 g/mol
InChI Key: VIOXGDDWUXTAJH-UHFFFAOYSA-N
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Description

Phenoxazine, 10-(3-piperidinopropyl)- is a derivative of phenoxazine, a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to an oxazine ring This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxazine derivatives typically involves several steps, including the formation of the phenoxazine core and subsequent functionalization. One common method for synthesizing phenoxazine involves the oxidative cyclization of 2-aminophenol with diphenylamine.

Industrial Production Methods

Industrial production of phenoxazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Phenoxazine, 10-(3-piperidinopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenoxazine compounds .

Mechanism of Action

The mechanism of action of phenoxazine, 10-(3-piperidinopropyl)- involves its interaction with various molecular targets, including proteins and nucleic acids. The compound can bind to specific sites on these molecules, altering their structure and function. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Phenoxazine, 10-(3-piperidinopropyl)- can be compared with other phenoxazine derivatives, such as:

    10-(3’-N-morpholinopropyl)phenoxazine: Known for its anticancer properties.

    10-(4’-N-morpholinobutyl)phenoxazine: Studied for its antimicrobial activity.

    10-(3’-N-morpholinopropyl)-2-chlorophenoxazine: Investigated for its antiviral properties.

Properties

CAS No.

95554-67-9

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

10-(3-piperidin-1-ylpropyl)phenoxazine

InChI

InChI=1S/C20H24N2O/c1-6-13-21(14-7-1)15-8-16-22-17-9-2-4-11-19(17)23-20-12-5-3-10-18(20)22/h2-5,9-12H,1,6-8,13-16H2

InChI Key

VIOXGDDWUXTAJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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